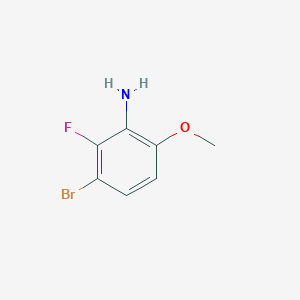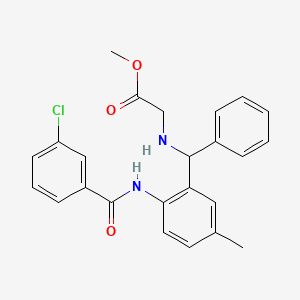
3-Bromo-2-fluoro-6-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a white to brown solid and is typically stored at a temperature of +4°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoro-6-methoxyaniline is 1S/C7H7BrFNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups on the aniline ring.Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-6-methoxyaniline is a white to brown solid . It has a molecular weight of 220.04 and is typically stored at a temperature of +4°C .Applications De Recherche Scientifique
Organic Synthesis and Derivatization
3-Bromo-2-fluoro-6-methoxyaniline serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in the development of novel fluorescent labeling reagents for high-performance liquid chromatography (HPLC) analysis, enabling the sensitive detection of biologically active carboxylic acids such as fatty acids and bile acids (Gatti et al., 1992; Gatti et al., 1996). Additionally, halogenated anilines, including derivatives similar to 3-Bromo-2-fluoro-6-methoxyaniline, are pivotal in synthesizing quinoline derivatives, showcasing broad antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014).
Fluorescent Indicators and Dyes
Compounds related to 3-Bromo-2-fluoro-6-methoxyaniline have been incorporated into the structure of fluorescent indicators for measuring cytosolic calcium levels, providing a tool for biological and medical research (Minta et al., 1989). This application is crucial for understanding cellular processes and developing new therapeutic strategies.
Antimicrobial Agents
Research has demonstrated that methoxy-substituted fluoroquinolones, structurally similar to 3-Bromo-2-fluoro-6-methoxyaniline, exhibit significant lethality against Staphylococcus aureus, particularly strains resistant to topoisomerase IV. This highlights the potential of such compounds in refining antimicrobial agents (Zhao et al., 1998).
Materials Science
In materials science, derivatives of 3-Bromo-2-fluoro-6-methoxyaniline have been used in synthesizing and characterizing benzylideneaniline compounds, which are evaluated for their optical, thermal, and biological properties. Such compounds find applications in nonlinear optics and as potential materials for electronic devices (Subashini et al., 2021).
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, mist, spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-fluoro-6-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFJEFOAVDMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-methoxyaniline | |
CAS RN |
1519458-46-8 |
Source


|
| Record name | 3-bromo-2-fluoro-6-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2698639.png)



![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)

![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)


![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2698661.png)